N-[4-(diethylamino)-2-methylphenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a butanamide group, a diethylamino group, a thiophene ring, and a pyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the amide group might undergo hydrolysis, the diethylamino group might participate in substitution reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26(5-2)18-10-11-19(17(3)16-18)24-22(28)9-6-14-27-23(29)13-12-20(25-27)21-8-7-15-30-21/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUMYZXRQCCTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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